

Spectroscopic Characterization of (+)-Lysergic Acid: An Application Note for Researchers

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Compound of Interest

Compound Name: (+)-Lysergic acid

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Abstract

This application note provides a detailed guide for the spectroscopic characterization of **(+)-Lysergic acid**, a prominent ergoline alkaloid and a precursor to many pharmacologically significant compounds. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to elucidate and confirm the molecular structure of this compound. This document offers comprehensive experimental protocols and summarized spectral data to aid researchers, scientists, and professionals in the fields of drug development, forensic science, and natural product chemistry.

Introduction

(+)-Lysergic acid is a chiral organic compound that forms the structural backbone of a wide range of ergot alkaloids. Its derivatives, most notably lysergic acid diethylamide (LSD), have profound effects on the central nervous system. Accurate structural characterization of **(+)-lysergic acid** is crucial for the synthesis of its derivatives, for understanding its biosynthetic pathways, and for the quality control of related pharmaceutical products. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular framework and functional groups present in the molecule. This note outlines the standardized procedures for acquiring and interpreting ^1H NMR, ^{13}C NMR, and FT-IR spectra of **(+)-lysergic acid**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(+)-lysergic acid**. The NMR data is based on analysis of closely related structures, such as lysergic acid hydrazide, and established knowledge of chemical shift theory, as a complete, published experimental dataset for the free acid is not readily available in the reviewed literature.

¹H NMR Spectral Data

The ¹H NMR spectrum of **(+)-lysergic acid** provides information on the chemical environment of each proton in the molecule. The data presented here is for a deuterated dimethyl sulfoxide (DMSO-d₆) solvent.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	~7.20	m	-
H-3	~7.05	m	-
H-4	~7.05	m	-
H-5α	~2.97	dd	11.0, 5.3
H-5β	~2.60	m	-
H-7	~6.30	s	-
H-8	~3.46	dd	14.5, 5.5
H-9	~3.38	dd	9.7, 4.7
H-10	~2.58	m	-
N ⁶ -CH ₃	~2.44	s	-
N ¹ -H	~10.68	s	-
COOH	Not typically observed	br s	-

Note: Chemical shifts are referenced to the residual solvent peak. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the (+)-lysergic acid molecule. The data is presented for a DMSO-d₆ solvent.

Carbon Assignment	Chemical Shift (δ) ppm
C-2	~122.7
C-3	~111.5
C-4	~119.8
C-5	~54.0
C-6	~109.5
C-7	~123.6
C-8	~41.4
C-9	~43.6
C-10	~27.2
C-11	~133.5
C-12	~110.3
C-13	~126.4
C-14	~136.7
C-15	~128.3
N ⁶ -CH ₃	~62.7
COOH	~172.0

Infrared (IR) Spectral Data

The FT-IR spectrum provides information about the functional groups present in (+)-lysergic acid through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Intensity
~3400	N-H Stretch (Indole)	Medium
~3000-2500	O-H Stretch (Carboxylic Acid)	Broad
~2950-2850	C-H Stretch (Aliphatic)	Medium-Strong
~1700	C=O Stretch (Carboxylic Acid)	Strong
~1630	C=C Stretch (Alkene)	Medium
~1600, ~1450	C=C Stretch (Aromatic)	Medium
~1430	C-H Bend (CH ₂)	Medium
~1380	C-H Bend (CH ₃)	Medium
~1250	C-N Stretch	Medium-Strong
~750	C-H Bend (Aromatic, ortho-disubstituted)	Strong

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **(+)-lysergic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **(+)-lysergic acid** for structural elucidation.

Materials:

- **(+)-Lysergic acid** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tubes (5 mm)
- Pipettes and vials

- NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

- Sample Preparation: a. Accurately weigh 5-10 mg of the **(+)-lysergic acid** sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. c. Gently agitate the vial to ensure complete dissolution of the sample. d. Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Lock the spectrometer onto the deuterium signal of the solvent.
- ^1H NMR Acquisition: a. Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans. b. Acquire the ^1H NMR spectrum. c. Process the raw data by applying Fourier transformation, phase correction, and baseline correction. d. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
- ^{13}C NMR Acquisition: a. Set the appropriate acquisition parameters for ^{13}C NMR, which will typically require a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C . b. Acquire the proton-decoupled ^{13}C NMR spectrum. c. Process the data similarly to the ^1H spectrum. d. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of **(+)-lysergic acid** to identify its functional groups.

Materials:

- **(+)-Lysergic acid** sample (1-2 mg)
- Potassium bromide (KBr), IR grade
- Mortar and pestle
- Pellet press

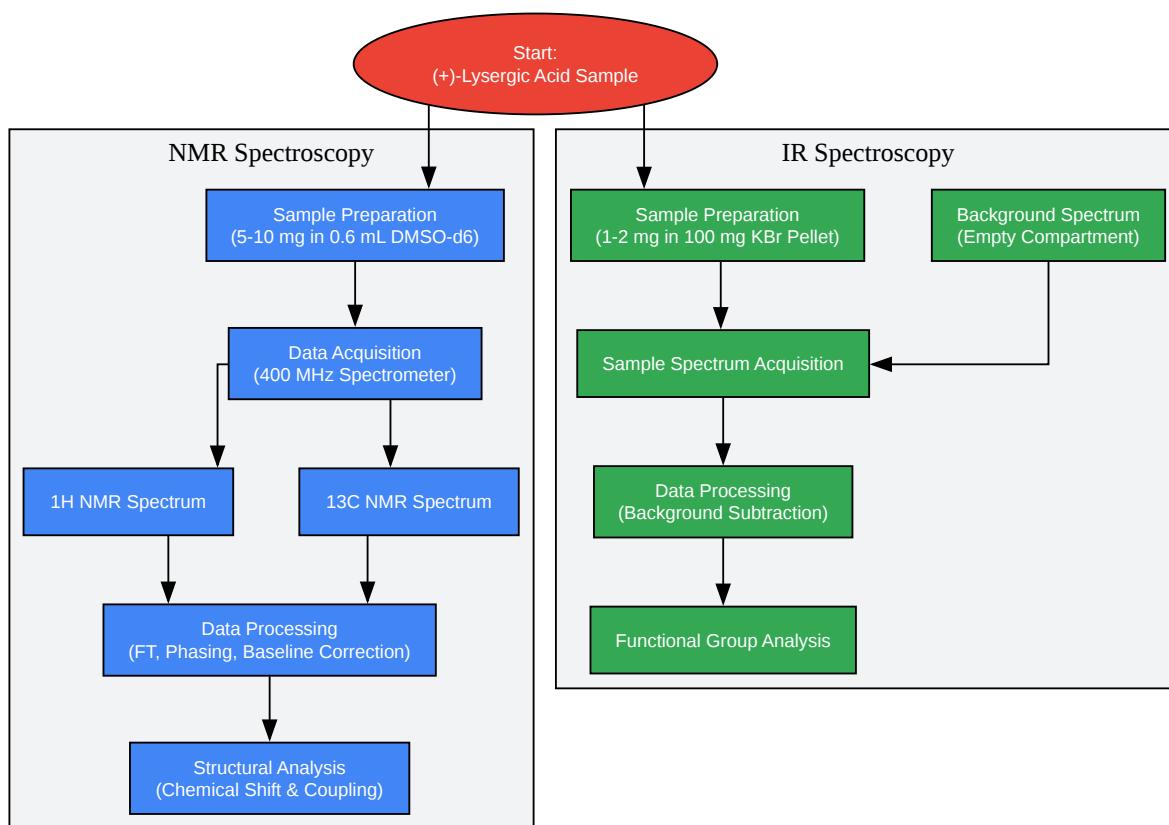
- FT-IR spectrometer

Protocol:

- Sample Preparation (KBr Pellet Method): a. Place approximately 1-2 mg of the **(+)-lysergic acid** sample and about 100 mg of dry, IR-grade KBr into a clean agate mortar. b. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. c. Transfer a portion of the powder into the pellet press die. d. Apply pressure using the hydraulic press to form a thin, transparent KBr pellet.
- Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences. c. Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). d. Process the spectrum by performing a background subtraction.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the NMR and IR spectroscopic characterization of **(+)-Lysergic acid**.

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Caption: Experimental workflow for NMR and IR spectroscopic characterization.

Conclusion

This application note provides a framework for the spectroscopic characterization of (+)-**lysergic acid** using NMR and IR techniques. The provided data tables and detailed experimental protocols are intended to serve as a valuable resource for researchers in ensuring the accurate identification and structural elucidation of this important natural product.

Adherence to these standardized methods will facilitate reliable and reproducible results in the analysis of **(+)-lysergic acid** and its derivatives.

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